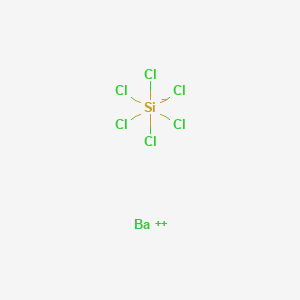

Barium hexachlorosilicate(2-)

CAS No.: 97158-14-0

Cat. No.: VC16991866

Molecular Formula: BaCl6Si

Molecular Weight: 378.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 97158-14-0 |

|---|---|

| Molecular Formula | BaCl6Si |

| Molecular Weight | 378.1 g/mol |

| IUPAC Name | barium(2+);hexachlorosilicon(2-) |

| Standard InChI | InChI=1S/Ba.Cl6Si/c;1-7(2,3,4,5)6/q+2;-2 |

| Standard InChI Key | KCRFPDOJKIXSGK-UHFFFAOYSA-N |

| Canonical SMILES | [Si-2](Cl)(Cl)(Cl)(Cl)(Cl)Cl.[Ba+2] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Bonding

Barium hexachlorosilicate(2-) is theorized to consist of a central silicon atom octahedrally coordinated by six chlorine ligands, forming the anion. This anion is charge-balanced by a barium cation (), resulting in the formula . The compound’s structure likely adopts a cubic or hexagonal crystal system, similar to barium hexafluorosilicate, which crystallizes in a trigonal system .

Table 1: Hypothetical Structural Parameters of Barium Hexachlorosilicate(2-)

| Property | Value (Estimated) | Reference Compound (BaSiF₆) |

|---|---|---|

| Crystal System | Cubic/Hexagonal | Trigonal |

| Coordination Geometry | Octahedral | Octahedral |

| Si–Cl Bond Length | ~2.02 Å | Si–F: 1.68 Å |

Synthesis and Manufacturing

Proposed Synthetic Pathways

The synthesis of barium hexachlorosilicate(2-) may follow methods analogous to those used for barium hexafluorosilicate. For example, precipitation reactions involving barium chloride () and hexachlorosilicic acid () could yield the target compound:

Challenges in Isolation

The hygroscopic nature of chloride-rich compounds and the tendency of to hydrolyze in the presence of moisture complicate isolation . Advanced anhydrous techniques, such as glovebox-assisted synthesis or chemical vapor deposition (CVD), may be necessary to obtain pure samples .

Physicochemical Properties

Thermal Stability

Based on barium silicate analogs, barium hexachlorosilicate(2-) is expected to exhibit moderate thermal stability, with decomposition likely occurring above 300°C. For comparison, barium metasilicate () melts at 1604°C , while barium hexafluorosilicate remains stable up to its sublimation point .

Solubility and Reactivity

The compound is hypothesized to be poorly soluble in water but soluble in polar organic solvents, mirroring the behavior of . Its reactivity with acids could release toxic chlorine gas, necessitating careful handling .

Table 2: Comparative Solubility Data

| Compound | Solubility in Water | Solubility in Acids |

|---|---|---|

| (est.) | Insoluble | Soluble (with Cl₂ evolution) |

| 0.025 g/100 mL | Soluble |

Research Gaps and Future Directions

The absence of direct experimental data on barium hexachlorosilicate(2-) underscores the need for targeted studies:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume